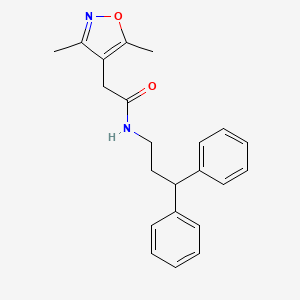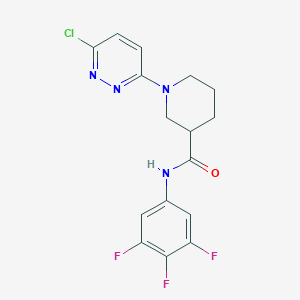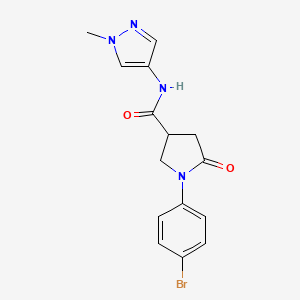![molecular formula C17H18N8O B10997399 N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]tetrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B10997399.png)
N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]tetrazolo[1,5-a]pyridine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It belongs to the class of 1,2,4-triazolo[1,5-a]pyridines, which are found in various natural products and exhibit significant biological activities .
- These compounds are utilized in medicinal chemistry, pharmaceuticals, and material sciences .
N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]tetrazolo[1,5-a]pyridine-7-carboxamide: is a heterocyclic compound with a bridge-headed nitrogen atom.
Preparation Methods
- A microwave-mediated, catalyst-free synthesis has been established for 1,2,4-triazolo[1,5-a]pyridines.
- The method involves enaminonitriles and benzohydrazides, with a transamidation mechanism followed by nucleophilic addition and subsequent condensation.
- The reaction demonstrates broad substrate scope and good functional group tolerance, yielding products in good-to-excellent yields .
Chemical Reactions Analysis
- Common reagents and conditions depend on the specific reaction type.
- Major products formed from these reactions contribute to its diverse applications .
N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]tetrazolo[1,5-a]pyridine-7-carboxamide: can undergo various reactions, including oxidation, reduction, and substitution.
Scientific Research Applications
Biological Activities: This compound acts as RORγt inverse agonists, PHD-1 inhibitors, and JAK1/JAK2 inhibitors.
Medical Uses: It is employed in treating cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Material Sciences: Beyond medicine, it finds applications in material science fields.
Mechanism of Action
- The precise mechanism by which this compound exerts its effects involves molecular targets and pathways.
- Further research is needed to fully elucidate its mode of action.
Comparison with Similar Compounds
- Similar compounds include other 1,2,4-triazolo[1,5-a]pyridines, but their specific properties and applications may differ .
N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]tetrazolo[1,5-a]pyridine-7-carboxamide: stands out due to its unique structure.
Properties
Molecular Formula |
C17H18N8O |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]tetrazolo[1,5-a]pyridine-7-carboxamide |
InChI |
InChI=1S/C17H18N8O/c26-17(13-8-11-25-16(12-13)21-22-23-25)18-9-4-1-2-6-14-19-20-15-7-3-5-10-24(14)15/h3,5,7-8,10-12H,1-2,4,6,9H2,(H,18,26) |
InChI Key |
QTRKNUWHMVYPPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CCCCCNC(=O)C3=CC4=NN=NN4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-methoxy-1,3-benzothiazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10997319.png)
![4-Hydroxy-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-YL]-3-quinolinecarboxamide](/img/structure/B10997330.png)

![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B10997344.png)
![N-[2-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-3-carboxamide](/img/structure/B10997361.png)
![N-{[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]carbonyl}-L-phenylalanine](/img/structure/B10997369.png)
![5-chloro-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B10997377.png)
![2-[(4-benzylpiperazin-1-yl)methyl]-7,8-dimethoxyphthalazin-1(2H)-one](/img/structure/B10997387.png)

![2-(3,5-dimethyl-4-isoxazolyl)-N~1~-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B10997394.png)
![N-(1H-indol-6-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10997397.png)

![methyl 3-(4-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)propanoate](/img/structure/B10997410.png)

